molecular formula C16H20ClN3S B2619665 3-Chloro-5-(piperidin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene

3-Chloro-5-(piperidin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene

Cat. No.: B2619665
M. Wt: 321.9 g/mol
InChI Key: MMYZCUJNSIQILW-UHFFFAOYSA-N
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Description

3-Chloro-5-(piperidin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene is a tricyclic heterocyclic compound featuring a fused thiadiazatricyclo framework. Its core structure includes a sulfur atom (8-thia) and two nitrogen atoms (4,6-diaza) within the tricyclic system. The piperidin-1-ylmethyl substituent at position 5 introduces a basic amine functionality, which may enhance solubility and influence receptor interactions.

Properties

IUPAC Name

4-chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3S/c17-15-14-11-6-2-3-7-12(11)21-16(14)19-13(18-15)10-20-8-4-1-5-9-20/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYZCUJNSIQILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-620097 involves multiple steps, starting with the preparation of the benzothieno [2,3-d]pyrimidine core. This core is then functionalized with a piperidinylmethyl group and a chlorine atom at specific positions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of WAY-620097 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

WAY-620097 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

WAY-620097 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-620097 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-Chloro-5-(piperidin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene with structurally related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) XLogP3 Solubility Pharmacological Notes References
3-Chloro-5-(piperidin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene Piperidin-1-ylmethyl C₁₆H₁₈ClN₃S 319.85 ~3.5* Moderate (DMSO) Potential CNS activity; structural analog of clozapine derivatives
3-Chloro-5-(pyrazin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene Pyrazin-2-yl C₁₄H₁₁ClN₄S 302.8 3.3 N/A 95% purity; used in medicinal chemistry research
3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene Morpholin-4-ylmethyl C₁₇H₂₁ClN₄OS 364.89 N/A N/A Requires strict safety protocols (P210: avoid ignition sources)
5-(3-Hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one 3-Hydroxyphenyl C₁₆H₁₄N₂O₂S 298.35 N/A Slight (DMSO, CHCl₃) Research chemical; no reported bioactivity

*Estimated based on analogous compounds.

Key Observations

The morpholin-4-ylmethyl derivative’s safety warnings (e.g., flammability) suggest higher reactivity, possibly due to the morpholine oxygen’s electron-rich nature .

Synthetic Yields and By-Products: Piperazine-containing analogs (e.g., desmethylclozapine) are synthesized via titanium tetrakisamine complexes, achieving ~69% yields, with by-products highlighting the challenge of regioselective substitutions in tricyclic systems . Chloro-thiadiazinone intermediates react with piperazines at ~60–70% efficiency, underscoring the versatility of halogenated scaffolds for derivatization .

Pharmacological Potential: Pyrazinyl derivatives are marketed for medicinal research, implying scaffold utility in drug discovery pipelines .

Biological Activity

3-Chloro-5-(piperidin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The compound is characterized by a complex bicyclic structure featuring a piperidine ring and a thia-diazatricyclo framework. This unique architecture may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

Preliminary studies suggest that derivatives of piperidine-based compounds have demonstrated significant antimicrobial activity against various pathogens. For example, compounds with piperidine rings have shown effectiveness against Candida auris, a resistant fungal pathogen. The mechanism of action involved disruption of the pathogen's plasma membrane and induction of apoptosis .

Anticancer Potential

Piperidine derivatives have been explored for their anticancer properties. The introduction of various functional groups into the piperidine structure has been linked to enhanced cytotoxicity against cancer cell lines. Specific studies have reported that certain piperidine-containing compounds can induce cell cycle arrest and apoptosis in cancer cells .

Neurological Effects

The compound's potential as a neuroactive agent is supported by studies on related piperidine derivatives that act on neurotransmitter systems. For instance, some piperidine-based compounds have been shown to modulate serotonin receptors and exhibit anxiolytic effects . This suggests that this compound may also influence neurological pathways.

Case Studies

  • Antifungal Activity : In one study involving six novel piperidine derivatives tested against C. auris, compounds exhibited MIC values ranging from 0.24 to 0.97 μg/mL with fungicidal behavior confirmed through cell viability assays .
  • Cytotoxicity : Another investigation into the cytotoxic effects of piperidine derivatives revealed that certain modifications led to enhanced activity against human cancer cell lines, indicating the importance of structural optimization in drug development .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the following table:

Activity Type Description Reference
AntimicrobialEffective against C. auris; induces apoptosis
AnticancerInduces cell cycle arrest and apoptosis in cancer cells
NeurologicalPotential modulation of serotonin receptors

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